4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride

Description

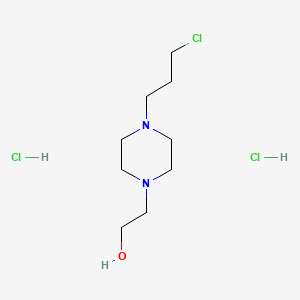

4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride (CAS RN: 3445-00-9) is a piperazine derivative characterized by a 3-chloropropyl chain and a hydroxyethyl group attached to the piperazine ring. Its molecular formula is C₉H₂₀Cl₂N₂O, with a molecular weight of 267.18 g/mol. This compound is typically synthesized via alkylation reactions, such as the reaction of 1-bromo-3-chloropropane with N-hydroxyethylpiperazine, followed by hydrochlorination . It serves as a key intermediate in pharmaceutical synthesis, particularly for antipsychotics (e.g., clopenthixol, flupentixol) and antidepressants (e.g., opipramol) .

Properties

CAS No. |

3445-00-9 |

|---|---|

Molecular Formula |

C9H20Cl2N2O |

Molecular Weight |

243.17 g/mol |

IUPAC Name |

2-[4-(3-chloropropyl)piperazin-1-yl]ethanol;hydrochloride |

InChI |

InChI=1S/C9H19ClN2O.ClH/c10-2-1-3-11-4-6-12(7-5-11)8-9-13;/h13H,1-9H2;1H |

InChI Key |

AEHSLLFSZBQDFB-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCCCl)CCO.Cl.Cl |

Canonical SMILES |

C1CN(CCN1CCCCl)CCO.Cl |

Other CAS No. |

3445-00-9 |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Synthesis

- Microwave irradiation has been applied to accelerate the alkylation step, using potassium carbonate as a base and phase transfer catalysts such as tetrabutylammonium bromide (TBAB).

- Reaction times drastically reduced to seconds or minutes, with yields reported up to 71% for similar piperazine derivatives.

- Solvent mixtures like acetonitrile/DMF are used in small volumes to facilitate microwave absorption.

- After reaction, aqueous workup and filtration yield the desired product.

Solvent-Free and Phase Transfer Catalysis

- Some methods utilize solvent-free conditions with potassium carbonate and phase transfer catalysts (TBAB, tetraethylammonium chloride, or DABCO) to improve reaction efficiency.

- These methods maintain molar ratios close to 1:1 and use minimal solvent additives (e.g., 10% DMF by weight) to enhance reaction rates.

- This approach is particularly useful for large-scale or greener synthesis.

Purification and Salt Formation

- The free base of the chloropropyl piperazine intermediate is often converted to the dihydrochloride salt by treatment with hydrochloric acid in alcoholic solvents such as ethanol or isopropanol.

- Cooling the reaction mixture to 0–5 °C facilitates crystallization.

- Washing with cold solvent mixtures and vacuum drying yields a high-purity dihydrochloride salt.

- Purity levels exceeding 97% with low impurity content (below 2.5 ppm of related piperazine impurities) have been reported using these methods.

Summary Table of Key Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Starting material | Diethanolamine | Readily available, inexpensive |

| Chlorinating agent | Thionyl chloride (SOCl2) | Requires careful handling |

| Solvents | Chloroform, dimethylbenzene, acetone, water | Selected for reaction specificity and solubility |

| Temperature ranges | 0–10 °C for alkylation; reflux for ring formation | Controls reaction rate and selectivity |

| Base used | Sodium hydroxide or potassium carbonate | Neutralizes acid byproducts, facilitates substitution |

| Phase transfer catalysts | TBAB, TEAC, DABCO | Enhance reaction efficiency |

| Reaction time | 2 h to 24 h depending on step | Microwave methods reduce time drastically |

| Yield range | 60–86% per step | Overall yield depends on purification efficiency |

| Purification | Recrystallization from ethanol or isopropanol | Produces high-purity dihydrochloride salt |

Research Findings and Considerations

- The three-step synthesis route is preferred for its simplicity, mild conditions, and high product purity.

- Microwave-assisted and solvent-free methods offer promising improvements in reaction time and environmental impact.

- Phase transfer catalysis is effective in increasing yield and reducing side reactions.

- Control of reaction temperature, solvent choice, and purification conditions are critical for obtaining the dihydrochloride salt with pharmaceutical-grade purity.

- The presence of chloropropyl substituents requires careful handling due to potential reactivity and toxicity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

-

Synthesis Intermediate:

- Used as an intermediate in the synthesis of various organic compounds, particularly piperazine derivatives.

- The compound can undergo multiple chemical reactions including oxidation, reduction, and substitution, allowing for the formation of various derivatives that are useful in further chemical synthesis.

-

Chemical Reactions:

- Oxidation: Can be oxidized to form ketones or aldehydes.

- Reduction: Can be reduced to yield corresponding alcohols or amines.

- Substitution: The chlorine atom can be replaced by nucleophiles in substitution reactions.

Biology

-

Biochemical Studies:

- Investigated for its role in enzyme interactions and metabolic pathways, which is crucial for understanding drug metabolism and pharmacokinetics.

- Studies have shown that piperazine derivatives can interact with various receptors, including serotonin and dopamine receptors, suggesting potential psychopharmacological applications .

- Detection Methods:

Medicine

-

Therapeutic Potential:

- Explored as a potential therapeutic agent in the development of new drugs targeting neurological conditions due to its interaction with neurotransmitter systems.

- The compound's analogs have been studied for their antidepressant properties, particularly in the synthesis of trazodone, an antidepressant medication .

- Clinical Applications:

Industrial Applications

- Production of Specialty Chemicals:

- Utilized in the manufacturing of specialty chemicals that require precise piperazine structures.

- The industrial production methods are optimized for efficiency and yield, making it a valuable compound in chemical manufacturing processes.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemistry | Synthesis Intermediate | Key role in forming piperazine derivatives |

| Chemical Reactions | Oxidation, reduction, substitution capabilities | |

| Biology | Biochemical Studies | Investigates enzyme interactions |

| Detection Methods | Rapid LC-MS detection methods developed | |

| Medicine | Therapeutic Potential | Potential antidepressant properties |

| Clinical Applications | Research into anxiety treatment options | |

| Industry | Specialty Chemicals Production | Optimized industrial synthesis methods |

Case Studies

Case Study 1: Synthesis of Trazodone

A continuous process was developed for synthesizing trazodone from 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride. This method improved yield and purity significantly compared to traditional batch processes, demonstrating the compound's utility in pharmaceutical manufacturing .

Case Study 2: Detection of Piperazine Derivatives

A study published in PMC showcased a rapid detection method for various piperazine derivatives using liquid chromatography-mass spectrometry (LC-MS). This method highlighted the importance of this compound in forensic applications and drug monitoring .

Mechanism of Action

The mechanism of action of 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biochemical effects . It is metabolized by cytochrome P450 enzymes and can influence neurotransmitter systems by affecting the release and reuptake of dopamine, serotonin, and noradrenaline .

Comparison with Similar Compounds

Table 1: Structural Features of Piperazine Derivatives

Key Observations :

- The target compound’s hydroxyethyl group distinguishes it from analogs with aromatic (e.g., chlorophenyl) or non-polar (e.g., methyl) substituents.

- Salt forms vary: dihydrochloride salts enhance solubility for pharmaceutical use, while free bases or mono-salts are common in intermediates .

Key Observations :

- Alkylation with 1-bromo-3-chloropropane is a shared strategy for introducing the chloropropyl group .

- Yields vary significantly: Propargyl derivatives achieve higher yields (70–80%) compared to aromatic analogs (~45%) due to steric and electronic factors .

Physicochemical Properties

Table 3: Physical Properties

Key Observations :

- Dihydrochloride salts generally exhibit higher solubility in aqueous media compared to mono-salts or free bases, critical for drug formulation .

- Compounds with aromatic substituents (e.g., triazole, chlorophenyl) show higher melting points due to increased crystallinity .

Biological Activity

4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride (CAS No. 3445-00-9) is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a piperazine ring substituted with a 3-chloropropyl group and an ethanol moiety, which may influence its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is a dihydrochloride salt, indicating it contains two hydrochloric acid molecules per molecule of the base compound. The presence of chlorine and the piperazine ring suggests potential interactions with neurotransmitter systems.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. Piperazine derivatives are known to exhibit various pharmacological effects, including:

- Serotonin Receptor Modulation : Many piperazine compounds act as agonists or antagonists at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This modulation can influence mood, anxiety, and other neuropsychiatric conditions .

- Dopamine Receptor Interaction : Some studies suggest that similar compounds can also interact with dopamine receptors, which may play a role in their efficacy against certain psychiatric disorders .

Research Findings

Recent studies have evaluated the pharmacological profile of this compound and related compounds. Key findings include:

- Agonist Activity : Compounds structurally related to 4-(3-Chloropropyl)piperazine have shown significant agonist activity at the 5-HT1A receptor, suggesting potential applications in treating depression and anxiety disorders .

- Binding Affinity : Research indicates that variations in substituents on the piperazine ring can substantially alter binding affinity and efficacy at serotonin receptors. For example, modifications such as halogen substitutions have been shown to enhance receptor affinity .

- Pharmacokinetics : The pharmacokinetic properties of this compound are still under investigation; however, its solubility and stability as a dihydrochloride salt are advantageous for formulation in pharmaceutical applications .

Study 1: Serotonin Receptor Agonism

A study conducted on a series of piperazine derivatives, including this compound, demonstrated significant agonistic effects on the 5-HT1A receptor in vitro. The results showed that these compounds could effectively reduce anxiety-like behavior in animal models, supporting their potential therapeutic use in anxiety disorders .

Study 2: Dopamine Interaction

In another case study focused on dopamine receptor interactions, researchers found that certain derivatives exhibited antagonistic properties at D2 receptors, which could be beneficial for conditions like schizophrenia or bipolar disorder. This dual activity (serotonergic and dopaminergic) may offer a more comprehensive treatment approach for complex psychiatric conditions .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride in complex mixtures?

- Methodology : Use reversed-phase liquid chromatography (LC) with UV detection, as described for structurally similar piperazine derivatives. Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities. Internal standards like p-tolylpiperazine (pTP) enhance accuracy .

- Validation Parameters : Include specificity, linearity (1–100 µg/mL), precision (RSD <2%), and recovery (>95%). For impurity profiling, monitor related compounds such as 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride using LC-MS .

Q. How can researchers synthesize this compound with high purity?

- Synthetic Route : React 1-piperazineethanol with 3-chloropropyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen. Quench with HCl to form the dihydrochloride salt. Purify via recrystallization from ethanol/ether .

- Key Steps : Monitor reaction progress using TLC (silica gel, ethyl acetate/methanol 4:1). Ensure stoichiometric excess of 3-chloropropyl chloride (1.2 equivalents) to minimize unreacted starting material .

Q. What are the critical storage conditions to maintain the compound’s stability?

- Recommendations : Store in airtight containers at 2–8°C, protected from light and moisture. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways, such as hydrolysis of the chloropropyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data for this compound?

- Approach : Perform competitive radioligand binding assays (e.g., for dopamine D4 receptors) using [³H]spiperone. Use HEK-293 cells expressing cloned receptors and validate results with structurally analogous compounds (e.g., N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide) .

- Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate Ki values. Address variability by standardizing assay conditions (pH 7.4, 25°C) and verifying receptor expression levels via Western blot .

Q. What strategies are effective for impurity profiling and structural elucidation of synthetic byproducts?

- Techniques : Use LC-HRMS (Q-TOF) to detect trace impurities (e.g., bis-piperazine derivatives). Compare fragmentation patterns with reference standards like 1,3-bis-[4-(3-chlorophenyl)piperazin-1-yl]propane dihydrochloride .

- Case Study : Isolate impurities via preparative HPLC (C18 column, 10 µm) and characterize using ¹H/¹³C NMR. Assign stereochemistry via NOESY for chiral centers .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties?

- In Vivo Protocol : Administer the compound (1–10 mg/kg, IV/PO) to rodent models. Collect plasma samples at 0.5, 1, 2, 4, and 8 hours. Quantify using LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .

- Parameters Calculated : Bioavailability (AUC₀–∞), half-life (t₁/₂), and volume of distribution (Vd). Compare with structurally related piperazine derivatives to identify metabolic hotspots (e.g., hepatic CYP450-mediated oxidation) .

Methodological Notes

- Synthesis Optimization : Adjust reaction temperature (60–80°C) and solvent (e.g., dichloromethane vs. DMF) to maximize yield (>85%) and minimize side products like N-alkylated impurities .

- Analytical Cross-Validation : Confirm LC retention times with certified reference materials (e.g., CAS 3445-00-9) and validate against IR spectroscopy for functional group confirmation (e.g., ethanol -OH stretch at 3400 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.